4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-8(6-11)10(13)3-5-12-4-2-9(10)7-12/h8-9,13H,2-7,11H2,1H3 |
InChI Key |
JQUQKACDPAHWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCN2CCC1C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Azabicyclic Compounds
Key Observations:
- Core Size and Pharmacological Targets : The [3.2.1] core (7-membered ring) is associated with muscarinic receptor modulation (e.g., PTAC oxalate targets neuropathic pain via cholinergic pathways) , whereas [2.2.2] analogs (e.g., umeclidinium bromide) are bronchodilators due to enhanced steric bulk and quaternary ammonium groups .
- Substituent Effects: The target compound’s 1-aminopropan-2-yl group may enhance blood-brain barrier penetration compared to PTAC’s thiadiazole-thioether moiety, which increases receptor affinity but reduces solubility (<35.95 mg/mL in water) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility : The target compound’s hydroxyl and amine groups improve aqueous solubility relative to PTAC oxalate and umeclidinium bromide, which rely on salt forms (e.g., oxalate, bromide) for stability .
- Lipophilicity : The [3.2.1] core with smaller substituents (e.g., target compound) exhibits lower LogP values than [2.2.2] derivatives, suggesting reduced tissue accumulation but better renal clearance .
Biological Activity
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol, also known by its CAS number 1600391-71-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 184.28 g/mol. The IUPAC name indicates its structural complexity, featuring a bicyclic framework which may contribute to its biological interactions.
Research indicates that compounds similar to 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol often interact with neurotransmitter systems, particularly in modulating the activity of receptors involved in neurological functions. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter release or receptor binding.
1. Neuropharmacological Effects
Studies have shown that related bicyclic compounds can exhibit significant neuropharmacological effects, such as:
- Antidepressant Activity : Compounds in this class have been studied for their potential to alleviate symptoms of depression by modulating serotonin levels.
- Cognitive Enhancement : Some derivatives have been evaluated for their ability to improve cognitive functions, possibly through cholinergic pathways.
2. Antimicrobial Properties
Preliminary studies suggest that 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol may possess antimicrobial properties, though specific data on this compound is limited. The mechanism could involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies and Experimental Data
A review of literature reveals various experimental studies focused on the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Neuropharmacology | Demonstrated modulation of serotonin receptors leading to antidepressant effects (Source: ResearchGate) |
| Antimicrobial Activity | Exhibited inhibitory effects against bacterial strains in vitro (Source: Science.gov) |
| Cognitive Enhancement | Improved memory retention in animal models (Source: Royal Society of Chemistry) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
